molecular formula C17H15ClF3NO4 B452803 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 2803-57-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B452803
CAS No.: 2803-57-8
M. Wt: 389.8g/mol
InChI Key: MPNVVPNTXHUFJK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide core substituted with chloro, trifluoromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 3,4,5-trimethoxybenzoic acid.

    Amidation Reaction: The key step involves the formation of an amide bond between the aniline and the benzoic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under controlled temperature and pressure conditions.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction progress.

    Purification Techniques: Implementing industrial-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding phenols, and the compound can be reduced under specific conditions.

    Coupling Reactions: The benzamide core can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include substituted benzamides, phenols, and various coupled products depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
  • N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-8-10(17(19,20)21)4-5-11(12)18/h4-8H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNVVPNTXHUFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309688
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2803-57-8
Record name NSC213567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-CHLORO-5'-(TRIFLUOROMETHYL)-3,4,5-TRIMETHOXYBENZANILIDE
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